molecular formula C10H11N3O2S B12827292 N-(p-Tolyl)-1H-imidazole-4-sulfonamide

N-(p-Tolyl)-1H-imidazole-4-sulfonamide

Cat. No.: B12827292
M. Wt: 237.28 g/mol
InChI Key: BVZOORSYIPKIRU-UHFFFAOYSA-N
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Description

N-(p-Tolyl)-1H-imidazole-4-sulfonamide (: 58768-25-5) is an organic compound with the molecular formula C 10 H 11 N 3 O 2 S and a molecular weight of 237.28 g/mol. This chemical is provided as a high-purity material for research and development purposes. The structure of this compound features an imidazole ring, a five-membered heterocycle with two nitrogen atoms, linked to a sulfonamide group which is further connected to a p-tolyl (4-methylphenyl) ring. The imidazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its versatile biological activities and its presence in a wide range of therapeutic agents . Similarly, the sulfonamide functional group is a key motif in many classes of drugs, contributing to activities such as antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase effects . The combination of these two moieties into a single molecule makes this compound a valuable chemical building block for researchers, particularly in the synthesis of novel hybrid molecules for pharmacological screening . This compound is exclusively intended for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this chemical in various exploratory studies, including but not limited to the development of new antimicrobial agents and the investigation of structure-activity relationships in heterocyclic chemistry .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(4-methylphenyl)-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)13-16(14,15)10-6-11-7-12-10/h2-7,13H,1H3,(H,11,12)

InChI Key

BVZOORSYIPKIRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Tolyl)-1H-imidazole-4-sulfonamide typically involves the reaction of p-toluidine with imidazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(p-Tolyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(p-Tolyl)-1H-imidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(p-Tolyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of N-(p-Tolyl)-1H-imidazole-4-sulfonamide Analogs

Compound Name/Class Key Structural Features Biological Activity (IC50 or Inhibition) Physicochemical Properties Reference
This compound p-Tolyl, imidazole-4-sulfonamide Not explicitly reported (assumed TNF-α inhibition based on SAR) Likely moderate solubility (sulfonamide group)
N-(6-substituted-benzothiazol-2-yl) derivatives Benzothiazole, imidazole-thioacetamide IC50 = 15.67 µg/mL (C6 glioma cells) Synthesized via reflux; characterized by HPLC
4-Chloro-2-alkythio-N-[imino(heteroaryl)methyl]benzenesulfonamides Chlorobenzene, heterocyclic imino groups Anthelmintic and cytotoxic activity Melting points: 177–180°C; stable in organic solvents
Anthraquinone-linked sulfonamides (10a–d) Anthraquinone, pyrazole-sulfonamide Not explicitly reported (designed for COX-2 inhibition) High molecular weight; recrystallized from DMF/ethanol
BIRB796 analogs (40a–p) p-Tolyl-pyrazole, morpholinoethoxy TNF-α inhibition lost upon p-tolyl removal Solubility influenced by trifluoromethyl groups

Key Findings:

Role of the p-Tolyl Group : Replacement of the p-tolyl group in BIRB796 analogs (e.g., with isoxazol-3-amine) led to a dramatic loss of TNF-α inhibitory activity, underscoring its importance in target binding . Similarly, substitution with bulkier groups (e.g., 4-chloro, 4-bromo) reduced potency, suggesting steric and electronic compatibility is critical .

Antiproliferative Activity: Imidazole-thioacetamide derivatives () demonstrated potent cytotoxicity against glioma (C6) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values comparable to standard chemotherapeutics .

Synthetic Flexibility : The imidazole-sulfonamide scaffold allows for modular substitutions. For instance, highlights derivatives with chlorobenzo[dioxol] or naphthalene groups, which may enhance lipophilicity and membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfonamide groups generally improve aqueous solubility, but bulky aromatic substituents (e.g., naphthalene in compound 13 ) may reduce it.
  • Stability : Melting points for analogs range from 177–180°C, indicating thermal stability suitable for formulation .
  • Metabolism : The presence of electron-withdrawing groups (e.g., trifluoromethyl in derivatives) may slow hepatic metabolism, extending half-life .

Mechanistic Insights

  • TNF-α Inhibition : The p-tolyl group in BIRB796 analogs likely participates in π-π stacking with hydrophobic pockets in TNF-α, while the imidazole-sulfonamide moiety coordinates with catalytic residues .
  • Cytotoxicity : Imidazole-thioacetamide derivatives () may induce apoptosis via ROS generation or topoisomerase inhibition, though exact mechanisms require further study .

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